molecular formula C14H11ClO3 B573069 3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261920-84-6

3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B573069
CAS No.: 1261920-84-6
M. Wt: 262.689
InChI Key: YAZMTLBTJRBJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 3’ position, a methoxy group at the 5 position, and a carboxylic acid group at the 3 position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Biochemical Analysis

Biochemical Properties

3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby influencing their activity. This interaction can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context .

Cellular Effects

The effects of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have significant implications for cellular function and overall metabolic health .

Transport and Distribution

The transport and distribution of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl compounds, including 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid, can be achieved through various methods. One common approach involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of a catalyst such as CuCl . This method provides good yields under mild conditions.

Another method involves the use of isopropyl nitrite as a diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotized aniline derivative is then coupled with a benzene derivative to form the biphenyl compound .

Industrial Production Methods

Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Negishi coupling, Stille coupling, and Suzuki coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and methoxy substituents on the biphenyl core, along with the carboxylic acid group, allows for a wide range of chemical reactions and applications .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZMTLBTJRBJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689558
Record name 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-84-6
Record name 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.